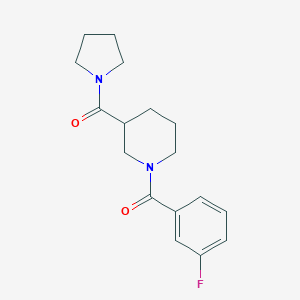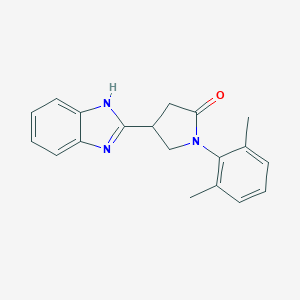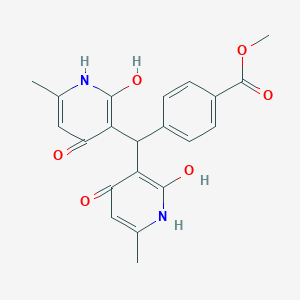![molecular formula C17H23N3O2 B368113 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one CAS No. 890640-94-5](/img/structure/B368113.png)
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one” is a compound that belongs to the benzimidazole class . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of benzimidazole compounds is significant in determining their properties and functions. Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides, which allows it to easily interact with the biopolymers of living systems .
Chemical Reactions Analysis
Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .
Anticancer Activity
Benzimidazole compounds have been found to elicit antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cell line . Their anticancer activity is often comparable to, or even more potent than, standard drugs such as 5-fluorouracil .
Antiviral Activity
Some benzimidazole derivatives have been reported to possess antiviral properties . They can interfere with the replication of viruses, making them potential candidates for antiviral drug development .
Antidiabetic Activity
Benzimidazoles have been explored as potential antidiabetic agents . They can act as potent inhibitors of various enzymes involved in glucose metabolism, thereby helping to control blood sugar levels .
Antiparasitic Activity
Compounds containing benzimidazole moiety such as thiabendazole, parbendazole, mebendazole, albendazole, cambendazole and flubendazole have been reported for their antihelminthic activity . They can interfere with the energy metabolism of parasites, leading to their death .
Neurological Applications
Benzimidazoles have been used in neurology for the treatment of various neurological disorders . They can modulate the activity of various neurotransmitters, thereby influencing brain function .
Ophthalmological Applications
In the field of ophthalmology, benzimidazoles have been used for the treatment of various eye conditions . They can influence intraocular pressure and other ocular parameters .
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have shown promising applications in biological and clinical studies . They have been used in targeted cancer therapy and as corrosion inhibitors . The specific targets would depend on the substitution pattern around the nucleus .
Mode of Action
For instance, in anticancer applications, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . In the case of corrosion inhibition, the inhibitory action depends on the concentration of the compound, double-layer capacitance, and resistance to charge transfer .
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown a wide range of biological activities, including anticancer and corrosion inhibition .
Action Environment
It is known that the environment can significantly impact the effectiveness of benzimidazole derivatives .
Direcciones Futuras
Benzimidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The future directions in this field could involve the design and synthesis of new benzimidazole-based compounds with enhanced properties and activities. The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various conditions .
Propiedades
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJSFUINFHYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)

![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)
![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)


![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)